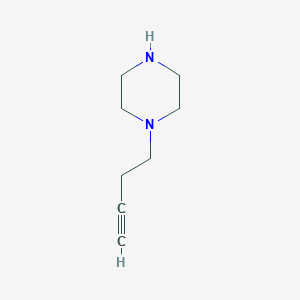
1-(But-3-yn-1-yl)piperazine
Vue d'ensemble
Description
1-(But-3-yn-1-yl)piperazine is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(But-3-yn-1-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(But-3-yn-1-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine Receptor Interaction
- Substituted piperazines, including structures similar to 1-(But-3-yn-1-yl)piperazine, have shown affinity to dopamine binding sites in rat corpus striatum membranes. These compounds displayed significant potency in displacing dopamine from its binding sites, suggesting potential dopaminergic activity (P. V. D. Zee & W. Hespe, 1985).
Antimycobacterial Properties
- Piperazine-thiosemicarbazone hybrids, structurally related to 1-(But-3-yn-1-yl)piperazine, demonstrated potent in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting low toxicity profiles. This indicates a potential role in antimycobacterial therapies (A. Jallapally et al., 2014).
Antifungal Activity
- Certain piperazine derivatives have exhibited significant antifungal activity against various fungal cultures, suggesting their potential use in antifungal treatments (R. Upadhayaya et al., 2004).
Pharmaceutical Core Structure
- Piperazine derivatives, including those with but-3-yn-1-yl substituents, have been explored for their pharmaceutical properties. Their unique chemistry and potential as pharmacologically useful cores make them subjects of interest in drug development (Ashwini Gumireddy et al., 2021).
Antitumor Activity
- A series of triazine derivatives bearing piperazine amide moieties have shown potential anticancer activities, suggesting the relevance of piperazine structures in cancer treatment research (L. Yurttaş et al., 2014).
Antibacterial and Anthelmintic Activity
- Piperazine derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities, displaying varied levels of efficacy. This highlights their potential in antibacterial and anthelmintic therapies (C. Sanjeevarayappa et al., 2015).
Neuroprotective Potential
- Piperazine derivatives have shown promise as neuroprotective agents, potentially useful in the treatment of neurological diseases like Alzheimer's (L. Lecanu et al., 2010).
Broad Pharmaceutical Applications
- Piperazine, as a core structure, features in a wide range of drugs with diverse therapeutic uses, from CNS agents to anticancer and anti-inflammatory drugs. The flexibility of the piperazine scaffold allows for significant variation in medicinal potential (A. Rathi et al., 2016).
Propriétés
IUPAC Name |
1-but-3-ynylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-3-6-10-7-4-9-5-8-10/h1,9H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWOOLQWOHHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)piperazine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylaminocarbonyl)methoxy]benzaldehyde](/img/structure/B7807655.png)
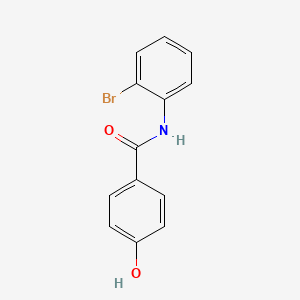
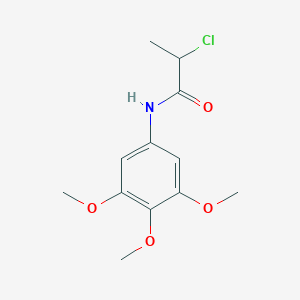
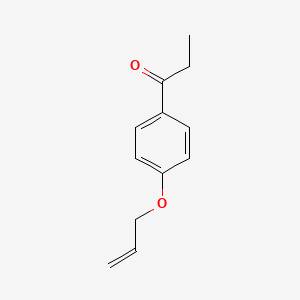
![3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde, AldrichCPR](/img/structure/B7807684.png)
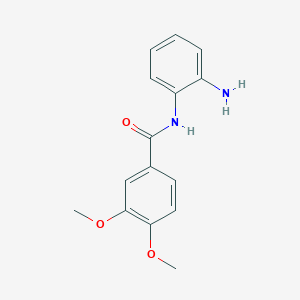
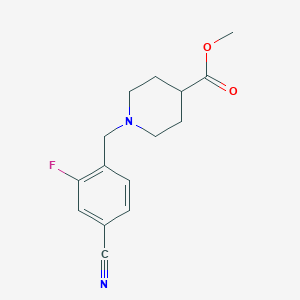
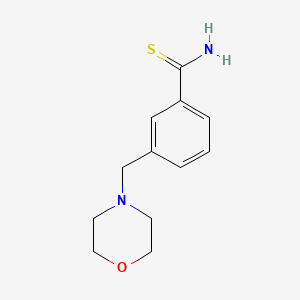
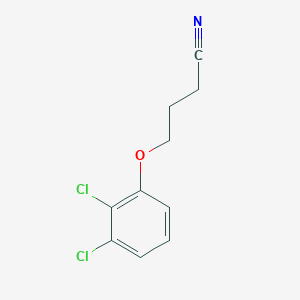
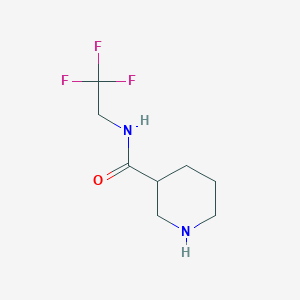
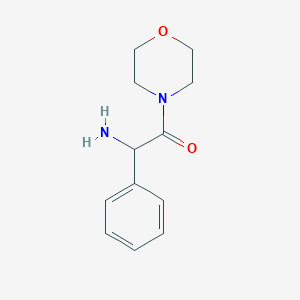
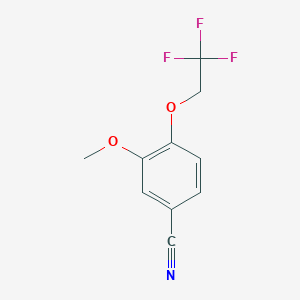
![Acetamide, 2-(methylamino)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B7807743.png)